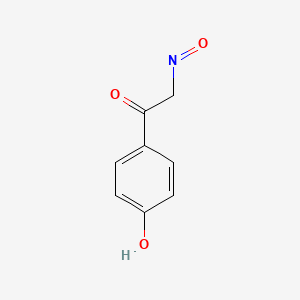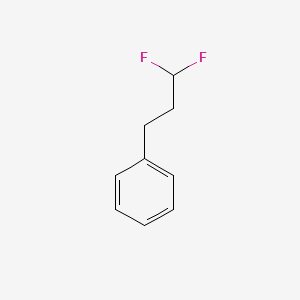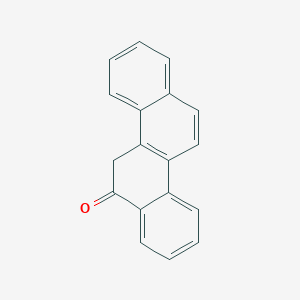
4-(4-Chlorobenzoyl)phenyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorobenzoyl)phenyl octadecanoate is a chemical compound with the molecular formula C31H43ClO3 . It is an ester, which is a type of organic compound formed by the reaction between an acid and an alcohol, with the elimination of water. This compound features a chlorobenzoyl group attached to a phenyl ring, which is further connected to an octadecanoate chain.
Méthodes De Préparation
The synthesis of 4-(4-Chlorobenzoyl)phenyl octadecanoate typically involves esterification reactions. One common method is the reaction between 4-(4-chlorobenzoyl)phenol and octadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion .
Analyse Des Réactions Chimiques
As an ester, 4-(4-Chlorobenzoyl)phenyl octadecanoate can undergo several types of chemical reactions:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 4-(4-chlorobenzoyl)phenol and octadecanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
4-(4-Chlorobenzoyl)phenyl octadecanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and the role of esters in biological systems.
Medicine: It may serve as a model compound for studying the pharmacokinetics and pharmacodynamics of ester-containing drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorobenzoyl)phenyl octadecanoate involves its interaction with biological molecules through its ester and chlorobenzoyl functional groups. The ester group can be hydrolyzed by esterases, releasing the active components, 4-(4-chlorobenzoyl)phenol and octadecanoic acid. These components can then interact with various molecular targets, such as enzymes and receptors, to exert their biological effects .
Comparaison Avec Des Composés Similaires
4-(4-Chlorobenzoyl)phenyl octadecanoate can be compared with other esters and chlorobenzoyl-containing compounds:
Ethyl benzoate: Similar ester structure but with a benzoate group instead of an octadecanoate chain.
Methyl acetate: A simpler ester with a shorter alkyl chain.
4-(4-Chlorobenzoyl)phenol: Lacks the octadecanoate chain, making it less hydrophobic and more reactive in substitution reactions.
These comparisons highlight the unique properties of this compound, such as its long hydrophobic chain and the presence of a reactive chlorobenzoyl group.
Propriétés
Numéro CAS |
142857-26-9 |
|---|---|
Formule moléculaire |
C31H43ClO3 |
Poids moléculaire |
499.1 g/mol |
Nom IUPAC |
[4-(4-chlorobenzoyl)phenyl] octadecanoate |
InChI |
InChI=1S/C31H43ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(33)35-29-24-20-27(21-25-29)31(34)26-18-22-28(32)23-19-26/h18-25H,2-17H2,1H3 |
Clé InChI |
CYXFLKXWGSARNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)






![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)

